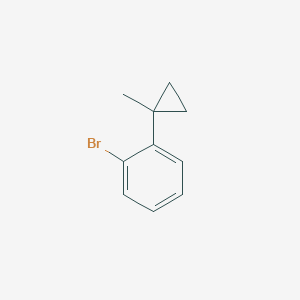

1-Bromo-2-(1-methylcyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(1-methylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZUFAJKCFSOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies for 1 Bromo 2 1 Methylcyclopropyl Benzene

Strategies for Constructing the 1-Methylcyclopropyl Moiety

The formation of the 1-methylcyclopropyl group is a critical step that requires precise control over the creation of the strained three-membered ring. Several classic and contemporary methods are applicable.

Cyclopropanation Reactions for Substituted Cyclopropanes

Cyclopropanation of an alkene precursor is one of the most direct methods for forming a cyclopropane (B1198618) ring. The Simmons-Smith reaction and its modifications are particularly effective for this transformation. This reaction involves an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group across a double bond in a stereospecific manner. nih.govwikipedia.org To generate the 1-methylcyclopropyl moiety, the starting alkene would need to be a suitably substituted propenyl derivative, such as 2-phenylpropene or a related structure.

A common modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and better reproducibility. wikipedia.orgresearchgate.net The reaction proceeds via a "butterfly" transition state, and its stereochemical outcome can often be influenced by the presence of directing groups, such as hydroxyl groups, on the alkene substrate. nih.gov

Table 1: Comparison of Simmons-Smith Cyclopropanation Conditions

| Reagent System | Alkene Substrate | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| CH₂I₂ / Zn-Cu | Simple Alkenes | Diethyl ether | Moderate to Good | nih.gov |

| CH₂I₂ / Et₂Zn (Furukawa) | Unfunctionalized Alkenes | 1,2-Dichloroethane | Good to Excellent | wikipedia.org |

| CH₂I₂ / Et₂Zn | Allylic Alcohols | Dichloromethane | Good, High Diastereoselectivity | nih.gov |

This table presents representative data for the Simmons-Smith reaction on various alkene types and is intended to be illustrative of the methodology.

Alternative Approaches to Methylcyclopropyl Formation

Beyond the direct cyclopropanation of alkenes, other methods offer access to the 1-methylcyclopropyl core. The Kulinkovich reaction provides a powerful route to 1-substituted cyclopropanols from esters. wikipedia.org Specifically, the reaction of methyl acetate (B1210297) with a Grignard reagent like ethylmagnesium bromide in the presence of a titanium(IV) alkoxide catalyst yields 1-methylcyclopropanol. nih.govthieme-connect.comthieme-connect.com This alcohol can then serve as a versatile intermediate for subsequent functionalization and coupling reactions. researchgate.net Optimizations of the Kulinkovich reaction have focused on the choice of titanium catalyst and reaction conditions to improve scalability and minimize byproducts. nih.govthieme-connect.com

Intramolecular cyclization reactions represent another strategic approach. For instance, the treatment of a 1,3-dihaloalkane with a reducing agent (a Wurtz-type coupling) can form a cyclopropane ring. While a classic method, its application for highly substituted cyclopropanes can be limited. More modern approaches involve the intramolecular cyclization of functionalized intermediates, such as those derived from donor-acceptor cyclopropanes, which can undergo ring-opening and subsequent Friedel-Crafts alkylation sequences to form complex cyclic systems. gatech.edu Another emerging strategy is the non-enzymatic, silver(I)-mediated electrophilic methylcyclization of alkenes, which mimics biosynthetic pathways to achieve the concurrent methylation and cyclization of substrates. nih.gov

Methodologies for Introducing the Bromine Substituent on the Aryl Ring

Introducing a bromine atom onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. This fundamental reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring, followed by the restoration of aromaticity through the loss of a proton. libretexts.orgmsu.edu

The choice of brominating agent and catalyst is crucial for controlling the reaction's efficiency and regioselectivity. A common and effective method involves the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is readily attacked by the benzene ring. libretexts.org Other reagents, such as N-Bromosuccinimide (NBS), are also widely used, particularly when milder conditions are required or for allylic/benzylic bromination, though it is also effective for aromatic bromination in the presence of an appropriate acid catalyst. mdpi.comnih.gov The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring. msu.eduyoutube.com

Table 2: Common Reagents for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst / Co-reagent | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | Activated and non-activated arenes | Standard, highly effective method | libretexts.orglibretexts.org |

| NBS | Acid catalyst (e.g., H₂SO₄) or in polar solvents like MeCN | Activated arenes, phenols | Milder, easier to handle than Br₂ | mdpi.comnih.gov |

| Tetraalkylammonium tribromides | None | Phenols | High para-selectivity | nih.gov |

This table summarizes common conditions for electrophilic aromatic bromination and is for general informational purposes.

Convergent and Divergent Synthetic Pathways to 1-Bromo-2-(1-methylcyclopropyl)benzene

The assembly of the final target molecule can be approached in two primary ways: a convergent approach, where the aryl-cyclopropyl bond is formed late in the synthesis from two pre-functionalized fragments, or a divergent approach, where a common intermediate is elaborated to the final product.

Cross-Coupling Strategies for Aryl-Cyclopropyl Bond Formation (e.g., Suzuki-Miyaura, Palladium-Catalyzed Couplings, Cobalt-Catalyzed Couplings)

Transition metal-catalyzed cross-coupling reactions are the cornerstone of convergent syntheses for aryl-cyclopropyl compounds.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of the target molecule, this could involve reacting a (1-methylcyclopropyl)boronic acid or its corresponding trifluoroborate salt with a 1,2-dihalobenzene (e.g., 1-bromo-2-iodobenzene) or reacting 2-bromophenylboronic acid with a 1-bromo-1-methylcyclopropane (B1340669) derivative. The use of potassium cyclopropyltrifluoroborates is particularly advantageous as they are stable, crystalline solids that are often easier to handle than the corresponding boronic acids. nih.govresearchgate.net

Other Palladium-catalyzed couplings have also been developed. These include methods that proceed via C-H activation, where a directing group on the cyclopropane can guide a palladium catalyst to selectively functionalize a specific C-H bond with an aryl halide. nih.govacs.orgacs.org This approach can create quaternary carbon centers on the cyclopropane ring. acs.org

Cobalt-catalyzed couplings have emerged as a cost-effective and powerful alternative to palladium-based systems. These reactions often proceed via radical mechanisms and are particularly effective for coupling alkyl halides with Grignard reagents. acs.orgnih.gov A relevant approach would be the coupling of a (1-methylcyclopropyl)magnesium halide with 1,2-dibromobenzene. acs.orgacs.org Cobalt catalysis is known to be effective for creating bonds with strained rings and can exhibit different reactivity and functional group tolerance compared to palladium. nih.gov

Table 3: Overview of Cross-Coupling Strategies for Aryl-Cyclopropyl Bond Formation

| Coupling Reaction | Cyclopropyl (B3062369) Partner | Aryl Partner | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid / trifluoroborate | Aryl halide (Br, I, Cl) or triflate | Pd catalyst (e.g., Pd(OAc)₂) + Ligand + Base | nih.govresearchgate.net |

| C-H Arylation | Cyclopropane with directing group | Aryl iodide | Pd(II) catalyst + Ligand + Oxidant | acs.orgacs.org |

| Cobalt-Catalyzed | Cyclopropyl Grignard reagent | Aryl halide (Br, I) | Co catalyst (e.g., CoCl₂) | acs.orgacs.org |

This table provides a general comparison of prominent cross-coupling methods for forming aryl-cyclopropyl bonds.

Regioselective Bromination of Substituted Benzene-Cyclopropane Systems

A divergent strategy involves first synthesizing 2-(1-methylcyclopropyl)benzene and then introducing the bromine substituent at the desired position. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic bromination.

The cyclopropyl group is known to be an activating, ortho, para-directing substituent in electrophilic aromatic substitution. msu.edu This is due to the ability of the cyclopropane's C-C bonds, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate through conjugation. When brominating a (1-methylcyclopropyl)benzene, substitution would be expected to occur at the ortho and para positions.

For the synthesis of 1-Bromo-2-(1-methylcyclopropyl)benzene, the desired outcome is bromination at a position ortho to the cyclopropyl group. However, the existing substituent occupies one of the two ortho positions. Therefore, bromination of 1-(1-methylcyclopropyl)benzene would likely yield a mixture of the ortho and para isomers. To achieve the specific 1-Bromo-2-(1-methylcyclopropyl)benzene isomer, one would need to start with a pre-brominated arene and introduce the cyclopropyl group, or start with a substrate containing a directing group that favors bromination at the desired position, which could later be removed or converted. The steric bulk of the 1-methylcyclopropyl group may also influence the ortho:para ratio, potentially disfavoring substitution at the sterically hindered ortho position. libretexts.org Careful selection of reaction conditions, such as temperature and the brominating agent, can sometimes be used to influence the regiochemical outcome. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in Synthetic Routes

The optimization of a synthetic route for a compound like 1-Bromo-2-(1-methylcyclopropyl)benzene would typically involve a systematic investigation of several key reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts. This process is crucial for both laboratory-scale synthesis and potential scale-up operations.

Key parameters that would be investigated in such an optimization study include:

Choice of Catalyst: For cross-coupling reactions that could form the cyclopropyl-aryl bond, various palladium or copper catalysts would be evaluated. The choice of ligands on the metal center is also critical and would be systematically screened.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. A range of solvents, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DMF, DMSO) and protic solvents (e.g., alcohols), would be tested.

Reaction Temperature: Temperature affects reaction kinetics, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions and decomposition. The optimal temperature would be determined to balance reaction rate and selectivity.

Base and Other Additives: The choice and stoichiometry of a base are often critical, particularly in coupling reactions. Both inorganic bases (e.g., carbonates, phosphates) and organic bases (e.g., amines) would be assessed. Other additives, such as phase-transfer catalysts or salts, might also be explored.

Concentration of Reactants: The initial concentrations of the starting materials can impact the reaction order and the formation of intermolecular versus intramolecular products.

Without specific experimental data from published research on 1-Bromo-2-(1-methylcyclopropyl)benzene, a hypothetical data table for an optimization study cannot be provided. The development of an efficient synthetic route would necessitate laboratory experimentation to determine the ideal combination of the aforementioned conditions.

Chemical Transformations and Mechanistic Investigations of 1 Bromo 2 1 Methylcyclopropyl Benzene

Reactivity Profiles of the Aryl Bromide Moiety

The carbon-bromine bond on the benzene (B151609) ring is a key site for functionalization, participating in a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common for alkyl halides, aryl halides are generally resistant to these pathways due to the high energy of a potential aryl cation and the steric impossibility of a backside attack on an sp²-hybridized carbon. libretexts.orgbyjus.com

Instead, SNAr reactions typically proceed via a two-step addition-elimination mechanism. libretexts.orgopenstax.org In this process, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The 1-methylcyclopropyl substituent on 1-Bromo-2-(1-methylcyclopropyl)benzene is generally considered to be a weak electron-donating group. Consequently, it does not activate the benzene ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on this compound is expected to be unfavorable and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles, with potentially low yields.

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in 1-Bromo-2-(1-methylcyclopropyl)benzene serves as an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is a prominent example. yonedalabs.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2-(1-methylcyclopropyl)benzene, forming a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron reagent.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Aryl bromides are highly effective electrophiles for these reactions, often providing a good balance between reactivity and stability. yonedalabs.com The ortho-substituted nature of 1-Bromo-2-(1-methylcyclopropyl)benzene is generally well-tolerated in such couplings, making it a viable substrate for synthesizing a variety of more complex molecules. nih.gov

Below is a table showing representative yields for Suzuki-Miyaura cross-coupling reactions with various ortho-substituted bromoanilines, which are structurally analogous to the target compound, demonstrating the feasibility of such transformations. nih.gov

| Boronic Ester Partner | Coupled Product | Yield (%) |

|---|---|---|

| Benzyl boronic acid pinacol (B44631) ester | ortho-(Benzyl)aniline derivative | 81 |

| 4-Fluorophenylboronic acid | ortho-(4-Fluorobiphenyl)aniline derivative | 96 |

| 4-Methoxyphenylboronic acid | ortho-(4-Methoxybiphenyl)aniline derivative | 99 |

| (E)-2-Phenylvinylboronic acid | ortho-((E)-2-Phenylvinyl)aniline derivative | 85 |

| Thiophene-2-boronic acid | ortho-(2-Thienyl)aniline derivative | 80 |

Radical Reactions Involving the Aryl Bromide (e.g., Homolytic Cleavage)

The carbon-bromine bond can undergo homolytic cleavage, where the two electrons in the bond are divided equally between the carbon and bromine atoms. chemistrysteps.comwikipedia.org This process, known as homolysis, generates an aryl radical and a bromine radical. pressbooks.publibretexts.org This bond fission typically requires an input of energy in the form of heat (thermolysis) or light (photolysis). pressbooks.pub

The resulting 2-(1-methylcyclopropyl)phenyl radical is a highly reactive intermediate. Once formed, it can participate in a variety of subsequent reactions. Common pathways include hydrogen atom abstraction from a solvent or another reagent to form 1-methylcyclopropylbenzene, or addition to unsaturated systems like alkenes or alkynes. The efficiency and outcome of such radical reactions depend heavily on the specific reaction conditions and the presence of other reactive species.

Reactivity of the 1-Methylcyclopropyl Ring System

The three-membered ring of the cyclopropyl (B3062369) group is characterized by significant ring strain. This inherent strain makes the cyclopropyl moiety susceptible to ring-opening reactions, as these processes relieve the strain and are thermodynamically favorable.

Ring-Opening Reactions of the Cyclopropyl Moiety

The cleavage of a C-C bond in the cyclopropane (B1198618) ring can be initiated through various mechanisms, including those involving radical intermediates. The presence of the adjacent benzene ring plays a crucial role in these transformations, as it can stabilize radical intermediates formed at the benzylic position.

Oxidative Radical Ring-Opening Processes

A significant pathway for the transformation of aryl-substituted cyclopropanes involves oxidative radical ring-opening. nih.gov This class of reactions often leads to the formation of more complex cyclic structures through a cascade of events. beilstein-journals.orgnih.gov For a substrate like 1-Bromo-2-(1-methylcyclopropyl)benzene, while the aryl bromide offers a handle for coupling, the parent 1-aryl-1-methylcyclopropane structure is prone to a specific sequence of radical reactions.

The general mechanism, as described for similar methylenecyclopropanes (MCPs), proceeds as follows: nih.gov

Radical Addition: An externally generated radical (R•) adds to the cyclopropane ring. In the case of 1-aryl-1-methylcyclopropanes, this typically involves the formation of a radical intermediate.

Ring-Opening: The highly strained cyclopropylcarbinyl radical intermediate rapidly undergoes β-scission (ring-opening) to form a more stable, less strained alkyl radical. nih.gov The regioselectivity of this opening is controlled by the formation of the most stable radical product.

Intramolecular Cyclization: The newly formed alkyl radical can then attack the adjacent aromatic ring in an intramolecular fashion.

Oxidation/Aromatization: The resulting cyclohexadienyl radical undergoes oxidation and subsequent deprotonation (or dehydrogenation) to yield a final, aromatized product, often a dihydronaphthalene or naphthalene (B1677914) derivative. beilstein-journals.orgnih.gov

This oxidative radical ring-opening/cyclization cascade has been demonstrated for various aryl-substituted cyclopropanes with different radical initiators and oxidants. The table below summarizes results for related systems, illustrating the typical products and yields achieved in such transformations. nih.gov

| Reactant Partner | Oxidant/Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| Benzenethiol | - | 3-Phenylsulfanyl-1,2-dihydronaphthalene | Good |

| Diphenyl diselenides | Cu(OAc)₂ | 3-Phenylselanyl-1,2-dihydronaphthalene | Moderate-Good |

| Togni Reagent II | Cu(I) | 3-Trifluoromethyl-1,2-dihydronaphthalene | Moderate-Good |

| Aldehydes | DTBP | 2-Acyl-3,4-dihydronaphthalene | Moderate-Excellent |

| 1,3-Dicarbonyl compounds | Mn(OAc)₃ | Annulated Dihydronaphthalene | Good |

DTBP = Di-tert-butyl peroxide; Mn(OAc)₃ = Manganese(III) acetate (B1210297); Cu(OAc)₂ = Copper(II) acetate

These examples demonstrate that the 1-methylcyclopropyl benzene core is a versatile precursor for constructing fused ring systems via a radical-mediated ring-opening and cyclization sequence.

Acid-Catalyzed and Electrophilic Ring-Opening Mechanisms

The three-membered ring of a cyclopropane is susceptible to cleavage under acidic conditions or in the presence of electrophiles due to its inherent ring strain. In the case of 1-bromo-2-(1-methylcyclopropyl)benzene, the reaction is initiated by the protonation of the cyclopropane ring, which can occur at either a C-C bond or at a carbon atom, leading to a corner-protonated or edge-protonated species, respectively. The subsequent ring-opening generates a carbocationic intermediate.

The stability of this carbocation is a crucial determinant of the reaction pathway. The 1-methylcyclopropyl group attached to the benzene ring can lead to the formation of a tertiary carbocation upon ring-opening, which is relatively stable. The general mechanism for the acid-catalyzed ring-opening can be depicted as follows:

Protonation: An acid protonates one of the cyclopropane bonds.

Ring-Opening: The protonated cyclopropane ring opens to form the most stable carbocation. The presence of the methyl group favors the formation of a tertiary carbocation.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation, leading to the final product.

The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation. For 1-bromo-2-(1-methylcyclopropyl)benzene, the cleavage of the C1-C2 bond of the cyclopropyl ring is anticipated to be favored due to the electronic influence of the ortho-bromophenyl group.

Electrophilic attack on the cyclopropane ring follows a similar pattern, where the electrophile adds to the ring, inducing its opening to form a carbocation that is subsequently trapped by a nucleophile. The ortho-bromo substituent on the benzene ring exerts both an electron-withdrawing inductive effect and a weak electron-donating resonance effect, which can influence the rate and regioselectivity of these reactions.

Rearrangement Reactions and Isomerization Pathways

Arylcyclopropanes are known to undergo a variety of rearrangement and isomerization reactions, often catalyzed by acid or transition metals. For 1-bromo-2-(1-methylcyclopropyl)benzene, potential rearrangement pathways could involve the expansion of the cyclopropane ring to form a cyclobutane (B1203170) derivative or isomerization to an isomeric alkene.

One plausible isomerization pathway under acidic conditions involves a proton-initiated ring-opening to form a carbocation, followed by a hydride or alkyl shift, and subsequent deprotonation to yield an unsaturated product. For instance, the initial carbocation could rearrange to a more stable benzylic carbocation before eliminating a proton.

The presence of the bromine atom can also influence the course of these rearrangements. It can participate in neighboring group participation or direct the stereochemical outcome of the reaction.

| Isomerization Pathway | Proposed Intermediate | Potential Product |

| Ring Expansion | Cyclobutyl cation | 1-Bromo-2-(1-methylcyclobutyl)benzene |

| Alkene Formation | Tertiary carbocation | 1-Bromo-2-(2-buten-2-yl)benzene |

| Skeletal Rearrangement | Rearranged carbocation | Isomeric substituted indanes |

This table presents hypothetical isomerization pathways based on the known reactivity of similar arylcyclopropane systems.

Concerted and Stepwise Reaction Mechanisms

The distinction between concerted and stepwise mechanisms is fundamental to understanding the chemical transformations of 1-bromo-2-(1-methylcyclopropyl)benzene. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates.

Computational chemistry provides valuable insights into the nature of transition states and intermediates involved in these reactions. For the acid-catalyzed ring-opening, theoretical calculations can help to elucidate the structure and energy of the protonated cyclopropane and the subsequent carbocation intermediate. The geometry of the transition state for the ring-opening step would reveal the extent of bond breaking and bond formation at this critical point.

In rearrangement reactions, the identification of transition states corresponding to hydride or alkyl shifts can help to predict the most likely isomerization pathway. For instance, the energy barrier for a 1,2-hydride shift versus a ring expansion can be calculated to determine the predominant reaction course.

The substituents on the benzene ring and the cyclopropane moiety have a profound effect on the kinetics and thermodynamics of the reactions of 1-bromo-2-(1-methylcyclopropyl)benzene. The bromo group at the ortho position is particularly influential.

Electronic Effects: The bromine atom is an electron-withdrawing group via the inductive effect, which can destabilize a developing positive charge on the adjacent carbon of the benzene ring. However, it can also donate electron density through resonance. This dual nature affects the rate of electrophilic aromatic substitution and the stability of carbocationic intermediates formed during ring-opening.

Steric Effects: The ortho-position of the bromo group can sterically hinder the approach of reagents to the cyclopropyl ring, potentially slowing down the reaction rate compared to a para-substituted analogue.

The methyl group on the cyclopropane ring is an electron-donating group, which helps to stabilize the tertiary carbocation formed upon ring-opening, thereby accelerating this process.

| Substituent | Electronic Effect | Influence on Reaction Rate | Thermodynamic Influence |

| o-Bromo | -I, +R | Deactivating (Inductive) | Stabilizes certain transition states through resonance |

| 1-Methyl | +I | Activating (stabilizes carbocation) | Favors formation of more substituted products |

This table summarizes the expected influence of the substituents on the chemical reactivity of the target compound based on general principles of physical organic chemistry.

Intramolecular Cyclization Processes

The presence of a bromine atom on the aromatic ring opens up possibilities for intramolecular cyclization reactions, particularly those mediated by radicals.

Under radical-generating conditions (e.g., using a radical initiator like AIBN and a tin hydride), the C-Br bond can undergo homolytic cleavage to form an aryl radical. This highly reactive intermediate can then participate in a variety of intramolecular reactions.

A plausible pathway involves the attack of the aryl radical onto the cyclopropyl ring. This could initiate a cascade of reactions, including ring-opening of the cyclopropane and subsequent cyclization to form polycyclic structures. For example, a 5-exo-trig cyclization is often favored in radical reactions, which in this case could lead to the formation of a five-membered ring fused to the benzene ring.

The reaction could proceed as follows:

Radical Formation: Generation of the aryl radical at the C1 position of the benzene ring.

Intramolecular Addition: The aryl radical adds to the cyclopropyl ring.

Ring-Opening: The resulting cyclopropylcarbinyl radical can undergo rapid ring-opening to a more stable homoallylic radical.

Cyclization/Termination: The newly formed radical can undergo further intramolecular cyclization or be trapped by a hydrogen atom donor to terminate the chain reaction.

These radical-mediated annulations and cascade reactions provide a powerful synthetic route to complex carbocyclic frameworks from relatively simple precursors like 1-bromo-2-(1-methylcyclopropyl)benzene.

Electrocyclization and Pericyclic Reactions

While specific studies on the electrocyclization and pericyclic reactions of 1-Bromo-2-(1-methylcyclopropyl)benzene are not extensively documented in the peer-reviewed literature, its structural motifs—an arylcyclopropane system—suggest a potential for such transformations under appropriate thermal or photochemical conditions. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry. The inherent ring strain of the cyclopropyl group and its electronic interaction with the adjacent aromatic ring are key factors that would influence this reactivity.

The most anticipated pericyclic reaction for an arylcyclopropane derivative is the electrocyclic ring-opening of the cyclopropane ring. Such reactions are theoretically possible, leading to the formation of a more extended π-system. The course of these reactions is dictated by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved and whether the reaction is initiated by heat or light.

Under thermal conditions, the cyclopropane ring could potentially undergo a disrotatory opening to form a transient diradical or zwitterionic intermediate, which could then rearrange to a more stable product. However, the high activation energy typically required for the thermal isomerization of simple cyclopropanes suggests that harsh conditions would be necessary. The presence of the aryl group can influence the energetics of this process by stabilizing potential intermediates through conjugation.

Photochemical activation offers an alternative pathway for electrocyclic reactions. Irradiation with ultraviolet light could promote the molecule to an excited state, where the orbital symmetry requirements for ring-opening are different from the thermal process. For arylcyclopropanes, photochemical rearrangements often proceed through a 1,3-diradical intermediate. The subsequent transformations of this intermediate can lead to a variety of products, including constitutional isomers and stereoisomers.

It is also conceivable that 1-Bromo-2-(1-methylcyclopropyl)benzene could participate in other classes of pericyclic reactions, such as sigmatropic rearrangements, although these are less commonly observed for simple arylcyclopropanes compared to electrocyclic ring-openings. The specific substitution pattern of the bromo and methyl groups on the aromatic and cyclopropyl rings, respectively, would play a significant role in the regioselectivity and stereoselectivity of any potential pericyclic transformation.

Detailed mechanistic investigations, likely employing computational modeling and isotopic labeling studies, would be necessary to fully elucidate the potential for and pathways of electrocyclization and pericyclic reactions of 1-Bromo-2-(1-methylcyclopropyl)benzene. The following table provides illustrative examples of conditions used for related thermal rearrangements in arylcyclopropane systems, which could serve as a starting point for investigating the reactivity of the title compound.

Table 1: Representative Conditions for Thermal Rearrangements of Arylcyclopropane Derivatives

| Reactant | Conditions | Product(s) | Reference |

|---|---|---|---|

| trans-1,2-Divinylcyclopropane | >190 °C | cis-1,2-Divinylcyclopropane, 4-Cycloheptene | Generic textbook example |

| 2-Aryl-1,1-dicyanocyclopropanes | 210-340 °C | Substituted Naphthols | Generic textbook example |

| Vinylcyclopropane | ~300 °C | Cyclopentene | Generic textbook example |

Applications in Advanced Organic Synthesis

1-Bromo-2-(1-methylcyclopropyl)benzene as a Building Block for Complex Architectures

The inherent reactivity of the carbon-bromine bond, coupled with the unique electronic and steric properties of the 1-methylcyclopropyl group, makes 1-bromo-2-(1-methylcyclopropyl)benzene an attractive starting material for the construction of elaborate molecular frameworks. The strategic positioning of these functional groups allows for a variety of chemical transformations, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

Precursor for Polycyclic and Heterocyclic Compounds

While specific, extensively documented examples of 1-bromo-2-(1-methylcyclopropyl)benzene's direct application in the synthesis of polycyclic and heterocyclic compounds are not prominently featured in publicly available research, its structural motifs suggest significant potential. The aryl bromide functionality is a well-established handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These powerful synthetic methods could be employed to annulate additional rings onto the benzene (B151609) core, thereby constructing complex polycyclic aromatic hydrocarbons or introducing heteroatoms to form diverse heterocyclic systems.

For instance, a hypothetical Suzuki coupling reaction could be envisioned to introduce a vinyl or aryl substituent at the ortho position to the methylcyclopropyl group, which could then undergo a subsequent intramolecular cyclization reaction to form a new ring system. Similarly, a Buchwald-Hartwig amination could be used to introduce a nitrogen-containing substituent, paving the way for the synthesis of various nitrogen-containing heterocycles. The steric bulk of the 1-methylcyclopropyl group could also play a crucial role in directing the regioselectivity of these reactions, offering a level of control in the synthesis of complex architectures.

Role in the Synthesis of Natural Product Scaffolds

The cyclopropane (B1198618) ring is a recurring motif in a number of biologically active natural products. The unique conformational constraints and electronic properties imparted by this three-membered ring can significantly influence the biological activity of a molecule. Although direct applications of 1-bromo-2-(1-methylcyclopropyl)benzene in the total synthesis of specific natural products are not widely reported, its potential as a precursor to key intermediates is noteworthy.

The 1-methylcyclopropylphenyl moiety could be incorporated into larger molecular frameworks that mimic the core structures of certain natural products. The ability to further functionalize the aromatic ring via the bromo group provides a strategic advantage in the elaboration of complex natural product scaffolds. For example, the bromo group could be converted to a variety of other functional groups, such as an aldehyde, a carboxylic acid, or an alcohol, which could then be used to build upon the molecular complexity.

Strategic Implementation in Total Synthesis Campaigns

The bromine atom serves as a versatile handle for the introduction of key fragments or for the formation of crucial bonds later in the synthesis. The 1-methylcyclopropyl group can act as a steric directing group, influencing the approach of reagents and thus controlling the stereochemical outcome of reactions at adjacent positions. This level of control is paramount in the asymmetric synthesis of complex, stereochemically rich target molecules.

Development of Novel Synthetic Reagents and Catalysts from the Compound

Beyond its direct use as a building block, 1-bromo-2-(1-methylcyclopropyl)benzene holds potential for the development of novel synthetic reagents and catalysts. The unique electronic environment created by the interplay of the aromatic ring and the cyclopropyl (B3062369) group could be harnessed to design new ligands for transition metal catalysis.

Spectroscopic and Stereochemical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.smolecule.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms. emerypharma.com For a molecule like 1-Bromo-2-(1-methylcyclopropyl)benzene, with its distinct aromatic and aliphatic regions, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

Two-dimensional NMR experiments are powerful tools for deciphering complex molecular structures by revealing correlations between different nuclei. iajps.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For 1-Bromo-2-(1-methylcyclopropyl)benzene, COSY would be instrumental in establishing the connectivity of the protons on the benzene (B151609) ring and within the cyclopropyl (B3062369) and methyl groups. Cross-peaks would be expected between adjacent aromatic protons and between the methyl protons and the cyclopropyl protons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.com This technique would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of nuclei, which is vital for conformational analysis. In 1-Bromo-2-(1-methylcyclopropyl)benzene, NOESY could provide information about the preferred orientation of the methylcyclopropyl group relative to the benzene ring by showing correlations between the methyl or cyclopropyl protons and the ortho-protons on the aromatic ring.

The following table illustrates the expected ¹H-¹³C HMBC correlations that would be key to confirming the structure of 1-Bromo-2-(1-methylcyclopropyl)benzene.

| Proton(s) | Expected HMBC Correlations (to Carbon atoms) |

| Aromatic Protons | Aromatic carbons, C1 of cyclopropyl |

| Methyl Protons | C1 and C2/C3 of cyclopropyl, C2 of benzene ring |

| Cyclopropyl CH₂ | C1 and C2/C3 of cyclopropyl, Methyl Carbon, C2 of benzene ring |

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of molecules in the solid phase. researchgate.net For 1-Bromo-2-(1-methylcyclopropyl)benzene, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. rsc.org The chemical shifts observed in the solid-state ¹³C NMR spectrum can provide information about the molecular packing and intermolecular interactions within the crystal lattice. researchgate.net

The chemical shifts of the aromatic protons and carbons in 1-Bromo-2-(1-methylcyclopropyl)benzene are influenced by the electronic effects of both the bromo and the 1-methylcyclopropyl substituents.

Inductive and Resonance Effects: The bromine atom is an electronegative halogen that exerts a deactivating inductive effect, withdrawing electron density from the benzene ring. libretexts.org However, it also has lone pairs of electrons that can be donated into the ring via resonance, which directs electrophilic substitution to the ortho and para positions. The cyclopropyl group is known to have some double-bond character and can donate electron density to the aromatic ring through conjugation. These competing effects influence the shielding and deshielding of the aromatic nuclei. libretexts.org

Chemical Shifts: The proton ortho to the bromine atom (H3) would likely be the most deshielded aromatic proton due to the inductive effect of the bromine. The chemical shifts of the other aromatic protons would be a result of the combined effects of both substituents. The ¹³C NMR chemical shift of the carbon directly bonded to the bromine (C1) is significantly affected by the heavy atom effect and spin-orbit coupling, which is a characteristic feature for bromo- and iodo-substituted benzenes. nih.gov

Coupling Constants: The proton-proton coupling constants (J-couplings) in the aromatic ring provide information about the relative positions of the protons. Typical values for ortho, meta, and para couplings are in the range of 7-10 Hz, 2-3 Hz, and 0-1 Hz, respectively. wisc.edu The presence of substituents can cause minor deviations in these values.

The table below provides a qualitative prediction of the substituent effects on the aromatic ¹H chemical shifts relative to benzene (δ 7.3 ppm).

| Position | Substituent Effect | Predicted Shift Relative to Benzene |

| H-3 | Inductive withdrawal from Br | Downfield |

| H-4 | Combined effects | Near benzene value or slightly upfield/downfield |

| H-5 | Combined effects | Near benzene value or slightly upfield/downfield |

| H-6 | Steric and electronic effects from cyclopropyl | Downfield or Upfield |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways.smolecule.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 1-Bromo-2-(1-methylcyclopropyl)benzene (C₁₀H₁₁Br), the presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. youtube.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. HRMS would be able to confirm the molecular formula by matching the experimental m/z value to the calculated value with a high degree of accuracy (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. nih.gov The molecular ion of 1-Bromo-2-(1-methylcyclopropyl)benzene would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments provides valuable structural information.

Predicted fragmentation pathways for 1-Bromo-2-(1-methylcyclopropyl)benzene include:

Loss of a bromine radical: A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, leading to the formation of a phenylcyclopropyl cation. youtube.com

Loss of a methyl radical: Fragmentation can occur at the cyclopropyl group, with the loss of a methyl group (CH₃) to form a stable benzylic-type cation.

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring can undergo rearrangement and fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

The following table summarizes some of the expected key fragment ions in the MS/MS spectrum of 1-Bromo-2-(1-methylcyclopropyl)benzene.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C₁₀H₁₁Br]⁺ | [C₁₀H₁₁]⁺ | Br• |

| [C₁₀H₁₁Br]⁺ | [C₉H₈Br]⁺ | CH₃• |

| [C₁₀H₁₁]⁺ | [C₈H₇]⁺ | C₂H₄ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the characteristic vibrational modes of functional groups. For the compound 1-Bromo-2-(1-methylcyclopropyl)benzene, while specific experimental spectra are not widely available in the literature, a detailed analysis of its constituent functional groups allows for the prediction of its key spectral features.

The infrared and Raman spectra of this molecule are expected to be rich and complex, with distinct regions corresponding to the vibrations of the benzene ring, the cyclopropyl group, and the carbon-bromine bond.

Benzene Ring Vibrations: The substituted benzene ring will give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (ortho-disubstituted) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for an ortho-disubstituted benzene, a strong band is expected in the range of 770-735 cm⁻¹.

Cyclopropyl Group Vibrations: The 1-methylcyclopropyl group has its own set of characteristic vibrations. The C-H stretching vibrations of the methyl group and the cyclopropane (B1198618) ring are expected to appear in the 3000-2850 cm⁻¹ region. The highly strained cyclopropyl ring exhibits characteristic "ring breathing" modes, which are often observed in both IR and Raman spectra. These, along with other skeletal vibrations of the cyclopropyl ring, typically appear in the 1050-1000 cm⁻¹ and 850-800 cm⁻¹ regions. The presence of the methyl group will also introduce C-H bending vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). Raman spectroscopy can be particularly useful for identifying the symmetric breathing vibration of the cyclopropyl ring, which is often a strong and sharp peak. nih.gov

Carbon-Bromine Vibrations: The C-Br stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹. This band can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

A summary of the expected vibrational frequencies is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 | |

| C-H Out-of-Plane Bend (ortho) | 770-735 | |

| Methyl Group | C-H Stretch | 2975-2950 (asymmetric), 2885-2865 (symmetric) |

| C-H Bend | ~1460 (asymmetric), ~1380 (symmetric) | |

| Cyclopropyl Ring | C-H Stretch | ~3080 |

| Ring Breathing/Skeletal | 1050-1000, 850-800 | |

| Carbon-Bromine Bond | C-Br Stretch | 600-500 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

As of the current literature, a specific crystal structure for 1-Bromo-2-(1-methylcyclopropyl)benzene has not been reported. However, based on the structures of related ortho-substituted bromobenzenes and cyclopropylarenes, several conformational features can be anticipated. nih.govmdpi.com The orientation of the cyclopropyl group relative to the plane of the benzene ring is of particular interest. Steric hindrance between the cyclopropyl group and the ortho-bromo substituent would likely lead to a non-planar arrangement, where the cyclopropyl ring is twisted out of the plane of the benzene ring to minimize steric strain. lumenlearning.comlibretexts.orgnobelprize.orgyoutube.com

The solid-state packing of the molecules would be influenced by intermolecular interactions. While the molecule is largely nonpolar, weak van der Waals forces and potential halogen bonding involving the bromine atom would dictate the crystal lattice. The presence of the bulky methylcyclopropyl and bromo substituents would also play a significant role in the packing efficiency.

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide the following key information:

Absolute Configuration: For an enantiomerically pure sample, anomalous dispersion techniques could be used to unambiguously determine the absolute stereochemistry at the chiral center of the 1-methylcyclopropyl group (i.e., whether it is the R or S enantiomer).

Molecular Conformation: The precise dihedral angle between the plane of the benzene ring and the plane of the cyclopropyl ring would be determined.

Intermolecular Interactions: The nature and geometry of any close contacts, such as Br···H or Br···π interactions, that contribute to the stability of the crystal lattice would be elucidated.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are spectroscopic techniques that are sensitive to the chirality of a molecule. Electronic Circular Dichroism (ECD) is a particularly powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides information about the electronic transitions and the three-dimensional structure of the molecule, making it a valuable tool for stereochemical assignment. cam.ac.uknih.gov

1-Bromo-2-(1-methylcyclopropyl)benzene is a chiral molecule, with the stereocenter located at the quaternary carbon of the cyclopropyl ring. Therefore, its enantiomers are expected to exhibit mirror-image ECD spectra. While experimental ECD data for this specific compound is not available, a theoretical prediction of its ECD spectrum can be made using computational methods, such as time-dependent density functional theory (TD-DFT).

The ECD spectrum is typically characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. In the case of 1-Bromo-2-(1-methylcyclopropyl)benzene, the primary chromophore is the brominated benzene ring. The electronic transitions of the benzene ring (e.g., the π → π* transitions) will be perturbed by the chiral 1-methylcyclopropyl substituent, giving rise to an ECD signal.

The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms, and thus, the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for both the R and S enantiomers, the absolute configuration of a sample can be determined. This approach has been successfully applied to a wide range of chiral organic molecules, including those with chiral cyclopropane moieties. rsc.orgacs.orgrsc.orgnih.govorganic-chemistry.org

Despite a comprehensive search for scientific literature, no specific computational chemistry studies focusing on the electronic structure, bonding analysis, conformational landscape, or reaction pathways of 1-Bromo-2-(1-methylcyclopropyl)benzene could be located. The current body of scientific research available in the public domain does not appear to include detailed theoretical investigations, such as Density Functional Theory (DFT) calculations, Ab Initio studies, molecular dynamics simulations, or reaction pathway modeling, for this particular chemical compound.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "Computational Chemistry and Theoretical Insights into 1-Bromo-2-(1-methylcyclopropyl)benzene" as specified in the prompt. The absence of published research on this specific molecule prevents a scientifically accurate and thorough response that adheres to the strict outline provided.

Computational Chemistry and Theoretical Insights into 1 Bromo 2 1 Methylcyclopropyl Benzene

Electronic Effects Modeling (e.g., Inductive and Resonance Effects)

The 1-methylcyclopropyl group's electronic influence is more complex. The cyclopropyl (B3062369) group itself is known to exhibit properties of unsaturation, allowing it to donate electron density to the benzene (B151609) ring through conjugation, a phenomenon often described as a +R effect. The methyl group attached to the cyclopropyl ring is an electron-donating group through a +I effect, which further enhances the electron-donating nature of the entire substituent.

A theoretical modeling of these electronic effects can be visualized through computational chemistry. For instance, the calculation of partial atomic charges and the generation of an electrostatic potential map would provide a quantitative and qualitative representation of the electron distribution within the molecule. It is anticipated that the bromine atom would possess a partial negative charge, while the carbon atom to which it is attached would have a partial positive charge. The cyclopropyl group, in contrast, would likely increase the electron density on the benzene ring, particularly at the ortho and para positions relative to its point of attachment.

The interplay of these effects influences the reactivity and regioselectivity of the molecule in chemical reactions. The electron-withdrawing nature of the bromine atom deactivates the ring, while the electron-donating 1-methylcyclopropyl group activates it. The directing effects of these substituents would also be a key outcome of their electronic interplay. The bromo group is an ortho, para-director for electrophilic substitution (despite being deactivating), and the 1-methylcyclopropyl group is also expected to be an ortho, para-director.

To provide a more quantitative insight, a hypothetical data table based on computational modeling for similar substituted benzenes is presented below. These values are illustrative and represent the type of data that would be obtained from a detailed computational analysis of 1-Bromo-2-(1-methylcyclopropyl)benzene.

Table 1: Calculated Electronic Properties of Substituted Benzenes

| Compound | Substituent | Calculated Dipole Moment (Debye) | Calculated Partial Charge on Substituted Carbon |

| Bromobenzene | -Br | 1.70 | +0.05 |

| Toluene | -CH₃ | 0.36 | -0.02 |

| Cyclopropylbenzene | -c-C₃H₅ | 0.53 | -0.03 |

Note: The data in this table is based on general values for similar compounds and is for illustrative purposes only. Specific computational analysis of 1-Bromo-2-(1-methylcyclopropyl)benzene is required for accurate values.

The combined electronic influence of the bromo and 1-methylcyclopropyl groups in 1-Bromo-2-(1-methylcyclopropyl)benzene would result in a complex electron density distribution, which would ultimately determine its chemical behavior and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.